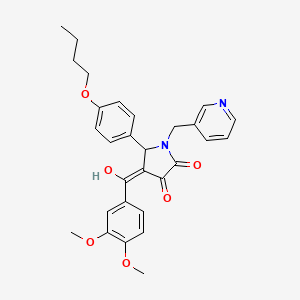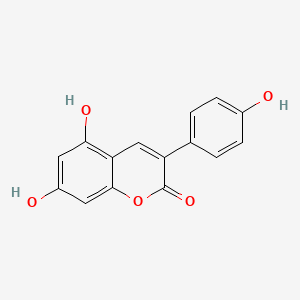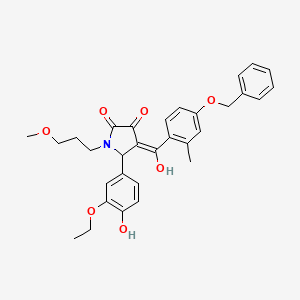
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C({15})H({14})ClN(_{3})S. It is known for its potential applications in various fields, including medicinal chemistry and material science. This compound is a derivative of thiosemicarbazone, which is a class of compounds known for their biological activities, including antimicrobial and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-methylbenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of N-(3-chlorophenyl)thiosemicarbazide: This intermediate is synthesized by reacting 3-chloroaniline with thiosemicarbazide in the presence of an acid catalyst.
Condensation Reaction: 4-Methylbenzaldehyde is then reacted with N-(3-chlorophenyl)thiosemicarbazide in ethanol under reflux to form the desired thiosemicarbazone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and potassium permanganate (KMnO(_{4})).
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br({3})).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. Thiosemicarbazones are known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.
Material Science: This compound can be used in the synthesis of metal complexes, which have applications in catalysis and material development.
Biological Studies: It is used in research to understand the interaction of thiosemicarbazones with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit metalloenzymes, disrupt metal homeostasis, and induce oxidative stress in cells, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-Methylbenzaldehyde N-(4-chlorophenyl)thiosemicarbazone
- 4-Methylbenzaldehyde N-(3-bromophenyl)thiosemicarbazone
Comparison
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both a methyl group on the benzaldehyde and a chlorine atom on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other thiosemicarbazones. The methyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the chlorine atom can affect the compound’s electronic properties and binding affinity to biological targets.
Propiedades
Número CAS |
769143-29-5 |
|---|---|
Fórmula molecular |
C15H14ClN3S |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[(E)-(4-methylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H14ClN3S/c1-11-5-7-12(8-6-11)10-17-19-15(20)18-14-4-2-3-13(16)9-14/h2-10H,1H3,(H2,18,19,20)/b17-10+ |
Clave InChI |
XXWDLKQRCIPESI-LICLKQGHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011026.png)
![[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate](/img/structure/B12011032.png)


![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B12011070.png)
